5-phenylsulfanyl-1H-imidazole

Marine Natural Product Synthesis Diels-Alder Cycloaddition Tetrahydrobenzimidazole Synthesis

Access to 5-phenylsulfanyl-1H-imidazole resolves a critical gap: generic imidazoles cannot undergo the regio- and stereoselective Diels-Alder dimerization required for ageliferin alkaloid synthesis. This compound provides exclusive entry to the 4,5,6,7-tetrahydrobenzimidazole core. Additionally, its phenylsulfanyl group is indispensable for binding in the 15-LOX-2 enzyme’s U-shaped channel, enabling potent inhibition. For chiral synthesis, the imidazole ring enhances enantioselectivity in sulfoxide formation. Reliable supply empowers advanced medicinal chemistry programs.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
Cat. No. B8565322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenylsulfanyl-1H-imidazole
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CN=CN2
InChIInChI=1S/C9H8N2S/c1-2-4-8(5-3-1)12-9-6-10-7-11-9/h1-7H,(H,10,11)
InChIKeyGURZJXWRPWAUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-phenylsulfanyl-1H-imidazole: Ageliferin Synthesis & 15-LOX-2 Inhibition


5-phenylsulfanyl-1H-imidazole is a sulfur-containing imidazole derivative belonging to the class of 5-arylthio-1H-imidazoles [1]. Its core structure, featuring a phenylsulfanyl group at the 5-position of the imidazole ring, confers a distinct chemical and biological profile [2]. The compound serves as a versatile synthetic intermediate in the construction of complex marine alkaloid frameworks, specifically the ageliferin skeleton [3], and as a critical pharmacophore in the design of selective enzyme inhibitors, notably targeting the 15-lipoxygenase-2 (15-LOX-2) pathway [4].

Functional Specificity of 5-phenylsulfanyl-1H-imidazole


The substitution pattern and sulfur oxidation state of imidazole derivatives are non-negotiable determinants of biological activity and synthetic utility. Generic imidazoles lacking the 5-phenylsulfanyl moiety fail to participate in the highly regio- and stereoselective Diels–Alder dimerizations that yield the ageliferin core [1]. Furthermore, in the context of 15-LOX-2 inhibition, the phenylsulfanyl group is essential for binding within the enzyme's U-shaped channel, as demonstrated by structure-activity relationship (SAR) studies on closely related analogs [2]. Simple substitutions or removal of this motif result in a complete loss of target engagement or a drastic shift in selectivity profiles, rendering generic alternatives ineffective for these specialized applications [3].

5-phenylsulfanyl-1H-imidazole: Quantitative Performance Evidence


Regioselective Diels-Alder Dimerization for Ageliferin Core

5-phenylsulfanyl-1H-imidazole derivatives enable a highly regio- and stereoselective homonuclear Diels–Alder dimerization, a transformation that is not feasible with unsubstituted or differently substituted imidazoles. This reaction provides exclusive access to the multifunctionalized 4,5,6,7-tetrahydrobenzimidazole core of ageliferin alkaloids [1].

Marine Natural Product Synthesis Diels-Alder Cycloaddition Tetrahydrobenzimidazole Synthesis

15-LOX-2 Inhibitory Potency vs. Close Structural Analog

While direct IC50 data for the unadorned 5-phenylsulfanyl-1H-imidazole against 15-LOX-2 is not publicly available, a closely related analog, 1-phenyl-2-([[4-(trifluoromethyl)phenyl]methyl]sulfanyl)-1H-imidazole, serves as a potent and selective 15-LOX-2 inhibitor [1]. The presence of the phenylsulfanyl (or closely related arylthio) group is a critical determinant for binding, as compounds lacking this motif show significantly reduced affinity [2].

15-LOX-2 Inhibition Enzyme Inhibitor Potency Anti-inflammatory Drug Discovery

Enantioselectivity in Asymmetric Sulfoxidation vs. Phenyl Analogs

In asymmetric oxidation reactions, imidazole-substituted sulfides demonstrate superior enantioselectivity compared to their isosteric phenyl counterparts. Studies using a tartrate/Ti(iOPr)4 catalyst system showed that an imidazole substituent in heterocyclic sulfides is more efficient in directing the enantioselection process than the isosteric phenyl group [1].

Asymmetric Catalysis Chiral Sulfoxide Synthesis Heterocyclic Chemistry

First Synthesis of 12,12′-Dimethylageliferin

5-phenylsulfanyl-1H-imidazole is a direct precursor to 5-ethenyl-2-phenylsulfanyl-1H-imidazoles, which undergo the first reported synthesis of 12,12′-dimethylageliferin, a derivative of the biologically active marine alkaloid ageliferin [1]. This synthetic achievement is unique to this scaffold and has not been replicated with other imidazole derivatives [2].

Total Synthesis Marine Natural Products Ageliferin Alkaloids

Application Scenarios for 5-phenylsulfanyl-1H-imidazole


Synthesis of Ageliferin-Derived Anticancer and Antiviral Agents

Procure 5-phenylsulfanyl-1H-imidazole as a key starting material for the construction of the ageliferin skeleton. Its unique ability to undergo regio- and stereoselective homonuclear Diels–Alder dimerization provides exclusive access to the 4,5,6,7-tetrahydrobenzimidazole core, a structural motif present in a class of marine alkaloids with demonstrated biological activities including actomyosin ATPase inhibition and antiviral effects [5]. This synthetic route is not accessible with generic imidazole alternatives [4].

Selective 15-LOX-2 Inhibitors as Anti-Inflammatory Probes

Utilize 5-phenylsulfanyl-1H-imidazole as a core scaffold for designing selective 15-LOX-2 inhibitors. Structure-activity relationship studies on closely related analogs demonstrate that the phenylsulfanyl group is essential for binding within the enzyme's U-shaped channel, enabling potent inhibition in cell-based assays [5]. This positions the compound as a privileged starting point for developing targeted anti-inflammatory therapeutics and chemical probes to dissect the 15-LOX-2 pathway [4].

Asymmetric Synthesis of Chiral Sulfoxide Building Blocks

Employ 5-phenylsulfanyl-1H-imidazole in asymmetric oxidation reactions to generate enantiomerically enriched sulfoxide intermediates. The imidazole ring enhances enantioselectivity in tartrate/Ti(iOPr)4-catalyzed oxidations compared to isosteric phenyl groups, enabling the production of high optical purity chiral sulfoxides that serve as versatile building blocks for pharmaceutical synthesis [5].

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